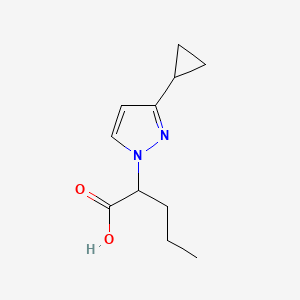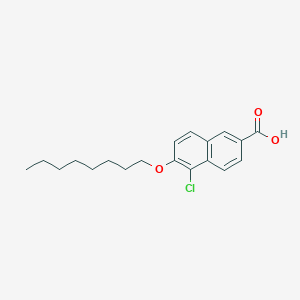
2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is a chemical compound with the CAS Number: 1551466-93-3 . It has a molecular weight of 208.26 and its IUPAC name is 2-(3-cyclopropyl-1H-pyrazol-1-yl)pentanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is 1S/C11H16N2O2/c1-2-3-10(11(14)15)13-7-6-9(12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid is a compound with potential interest in various scientific research fields. Although the specific research on this compound is limited, understanding its applications can be approached by examining the scientific exploration of structurally or functionally related compounds and their applications in fields such as organic synthesis, pharmacology, and material science.
Applications in Organic Synthesis and Catalysis
Research in the area of organic synthesis often explores the development of novel compounds with unique structures for potential applications in catalysis and material science. For example, advancements in the selective hydrogenation of furfural and its derivatives to pentanediol demonstrate the importance of catalyst design and application in synthesizing high-value chemicals from bio-based sources (Tan et al., 2021). Such research highlights the potential for compounds like 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid to play a role in the development of new catalytic systems or as intermediates in the synthesis of fine chemicals.
Pharmacological Research
In pharmacology, the exploration of molecular structures for drug development is crucial. Compounds with unique functional groups or skeletons serve as key starting points for the synthesis of drugs or prodrugs. For instance, the review on cyclodextrins and their uses illustrates the significance of molecular structures in forming host-guest complexes, which can modify the properties of pharmaceuticals, enhance drug delivery, or improve stability (Valle, 2004). This underscores the potential research interest in 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid for its possible inclusion complex forming abilities or as a scaffold for drug development.
Material Science and Engineering
The development of new materials often involves the synthesis and application of compounds with novel properties. Research on the synthesis, usage, and biological activities of jasmonic acid and its derivatives provides insights into how small molecules, including plant stress hormones, can influence long-term safety trials and therapeutic applications (Pirbalouti et al., 2014). Similarly, 2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid may find applications in material science, either as a functional material or as a building block in the synthesis of complex molecules.
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and precautionary measures that should be taken when handling the compound.
Propiedades
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-10(11(14)15)13-7-6-9(12-13)8-4-5-8/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVCWRUHHOAYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylpyrazol-1-yl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)
![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)

![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)

![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)
![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)
![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)